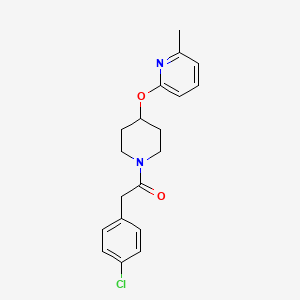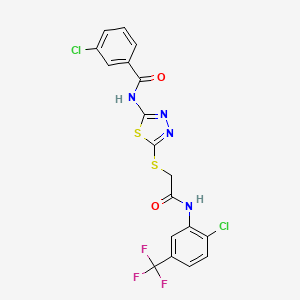![molecular formula C12H12BrN3OS B2509429 3-bromo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 313531-98-5](/img/structure/B2509429.png)
3-bromo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-bromo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative that falls under the category of benzamide compounds with a thiadiazole ring. These types of compounds are known for their biological properties and have been the subject of various studies due to their potential pharmacological activities.
Synthesis Analysis
The synthesis of benzamide derivatives with a thiadiazole scaffold, similar to the compound , has been reported using microwave-assisted, solvent-free methods. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized under microwave irradiation, which is a method known for its efficiency and rapid synthesis . Although the exact synthesis of 3-bromo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is not detailed, it is likely that similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry . X-ray crystallography can also be used to determine the conformational features of these compounds . The presence of the thiadiazole ring and the benzamide moiety in the compound suggests that it would exhibit a structure conducive to forming hydrogen bonds and other intermolecular interactions, which could be analyzed through techniques like Hirshfeld surface analysis and DFT calculations .
Chemical Reactions Analysis
Benzamide derivatives with thiadiazole rings can undergo various chemical reactions. For example, nucleophilic substitution reactions have been observed with bromobenzo thiadiazole derivatives, leading to the formation of different substituted products . The bromo group in the compound of interest suggests that it may also be reactive towards nucleophiles, potentially leading to a variety of derivatives with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives with a thiadiazole ring are influenced by their molecular structure. These compounds typically exhibit good oral drug-like behavior, as predicted by ADMET properties . Their solid-state structures, characterized by hydrogen bonding and other non-covalent interactions, contribute to their stability and could affect their solubility and other physicochemical parameters . The psychotropic, anti-inflammatory, and cytotoxic activities of similar compounds have been correlated with their structural characteristics .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound 3-bromo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide, by virtue of its structural similarity to benzamide derivatives containing thiadiazole scaffold, has potential applications in anticancer research. Benzamide derivatives with thiadiazole moiety have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. Studies have shown that these compounds exhibit promising anticancer activities, with some displaying GI50 values comparable to standard drugs like Adriamycin. The structure-activity relationship (SAR) studies, facilitated by microwave-assisted facile synthesis, indicate the crucial role of the thiadiazole and benzamide groups in mediating anticancer effects. Molecular docking studies further elucidate their probable mechanisms of action, suggesting good oral drug-like behavior and potential as anticancer agents (Tiwari et al., 2017).
Photosensitizing Properties for Photodynamic Therapy
Compounds structurally related to 3-bromo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide have been investigated for their photosensitizing properties, particularly in the context of photodynamic therapy (PDT) for cancer treatment. For instance, derivatives of benzene sulfonamide linked with thiadiazole have shown significant singlet oxygen quantum yields, making them effective as Type II photosensitizers. Their photophysical and photochemical properties in dimethyl sulfoxide (DMSO) reveal their potential in PDT applications, offering a promising approach for cancer treatment through the generation of singlet oxygen, a reactive oxygen species critical in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Heterocyclic Chemistry and Synthetic Applications
The structural motif of 3-bromo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide serves as a valuable scaffold in heterocyclic chemistry, offering diverse synthetic applications. The reactivity of thiadiazole derivatives with halogens, such as bromine and iodine, can lead to various heterocyclic formations, including fused thiazole rings. These reactions not only expand the chemical space of thiadiazole-based compounds but also pave the way for the development of novel molecules with potential biological activities. Such synthetic explorations contribute significantly to the field of medicinal chemistry, where novel scaffolds are continually sought for drug development and other therapeutic applications (Tarasova et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3OS/c1-7(2)11-15-16-12(18-11)14-10(17)8-4-3-5-9(13)6-8/h3-7H,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKALCJXHNDEILE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E,4E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]hexa-2,4-dienamide](/img/structure/B2509347.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2509348.png)


![1,8,8-Trimethyl-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2509353.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3,3-dimethylbutanamide](/img/structure/B2509356.png)

![2-(4-cyanobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2509360.png)


![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2509367.png)
![2-(2-fluoro-5-methylanilino)-2-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetonitrile](/img/structure/B2509368.png)